molecular formula C8H10N2OS2 B13249038 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde

Cat. No.: B13249038
M. Wt: 214.3 g/mol
InChI Key: WCRILGHPKPFJLV-UHFFFAOYSA-N
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Description

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde is a heterocyclic compound that features a thiadiazole ring fused with a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde typically involves the Hurd-Mori reaction. This reaction starts with the carbethoxyhydrazone of 5-methyl-2-acetylthiophene, which is then treated with thionyl chloride in chloroform. The mixture is boiled until complete gas evolution occurs .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiadiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include bromomethyl derivatives, chloromethyl derivatives, and various substituted thiadiazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde exerts its effects involves the electronic density transfer between the thiadiazole and thiolane rings. This transfer alters the chemical properties of both rings, making the compound highly reactive and suitable for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde is unique due to its fused ring structure, which provides distinct electronic properties and reactivity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H10N2OS2

Molecular Weight

214.3 g/mol

IUPAC Name

2-(thiadiazol-4-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-13-10-9-7/h5-6H,1-4H2

InChI Key

WCRILGHPKPFJLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC2=CSN=N2)C=O

Origin of Product

United States

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